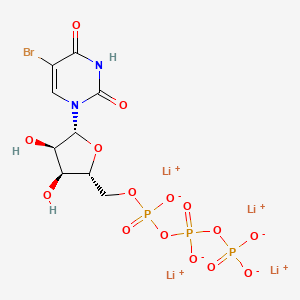

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt

CAS No.: 93882-11-2

Cat. No.: VC17005968

Molecular Formula: C9H10BrLi4N2O15P3

Molecular Weight: 586.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93882-11-2 |

|---|---|

| Molecular Formula | C9H10BrLi4N2O15P3 |

| Molecular Weight | 586.9 g/mol |

| IUPAC Name | tetralithium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

| Standard InChI | InChI=1S/C9H14BrN2O15P3.4Li/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1 |

| Standard InChI Key | HXXSHFKMXFTEJG-JFSFQOOPSA-J |

| Isomeric SMILES | [Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |

| Canonical SMILES | [Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |

Introduction

Chemical and Physical Properties

Stability and Solubility

The tetralithium salt form enhances stability by reducing electrostatic repulsion between phosphate groups. This property is critical for storage and experimental use, as degradation products like inorganic phosphates can interfere with biochemical assays . The compound’s solubility in aqueous solutions is superior to non-lithiated analogs, facilitating its use in enzymatic reactions and cell culture systems.

Spectroscopic Characteristics

While specific spectral data (e.g., NMR, UV-Vis) are absent from available sources, brominated nucleotides typically exhibit UV absorption maxima near 280 nm due to the bromine atom’s electron-withdrawing effects. This feature aids in quantifying the compound spectrophotometrically in experimental settings.

Synthesis and Production

Bromination Strategies

| Parameter | Value/Description |

|---|---|

| Bromination Catalyst | H₂O₂ |

| Phosphorylation Agent | POCl₃ |

| Neutralizing Agent | Lithium Hydroxide |

| Yield | 90–95% |

| Purity (HPLC) | >98% |

Biological Activity and Mechanisms

Interaction with Purinergic Receptors

Purinergic receptors (P2Y and P2X families) bind extracellular nucleotides to regulate processes like vasodilation and inflammation. The brominated triphosphate may exhibit agonist or antagonist activity at these receptors, though specific studies are lacking. Comparative analyses with ATP suggest potential modulation of intracellular calcium levels, warranting targeted investigations .

Metabolic Implications

The compound’s triphosphate group participates in energy transfer reactions analogous to ATP. Enzymes like kinases may phosphorylate it into higher-energy derivatives, though bromine substitution could alter substrate specificity. Metabolic stability studies are needed to assess its persistence in biological systems.

Applications in Research

Biochemical Assays

The compound is utilized in in vitro transcription assays to probe RNA polymerase activity. Its bromine tag enables detection via anti-bromodeoxyuridine (BrdU) antibodies or mass spectrometry, facilitating real-time monitoring of RNA synthesis .

Structural Studies

Crystallography and NMR studies benefit from the bromine atom’s heavy atom effect, which enhances phase determination in protein-nucleotide complex analyses.

Comparative Analysis with Related Nucleotides

Table 2: Comparison with Common Nucleotides

| Compound | Key Features | Primary Role |

|---|---|---|

| Uridine 5'-triphosphate | Non-brominated triphosphate | RNA synthesis, energy transfer |

| Adenosine triphosphate | Adenine base, three phosphate groups | Cellular energy currency |

| 5-Bromo-UTP (this study) | Bromine at 5-position, tetralithium | Research applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume